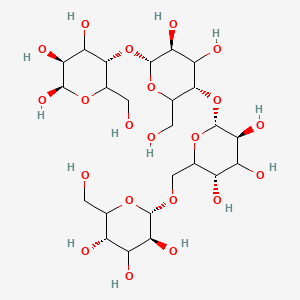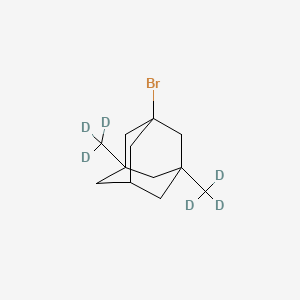
Alendronic Acid-d6 (主要)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alendronic Acid-d6 (Major) is a labeled version of Alendronic Acid . It is a bisphosphonate used as a bone reabsorption inhibitor . Alendronic acid is used to treat osteoporosis and Paget’s disease of bone .
Molecular Structure Analysis
The molecular formula of Alendronic Acid-d6 (Major) is C4H13NO7P2 . The InChI representation is InChI=1S/C4H13NO7P2/c5-3-1-2-4 (6,13 (7,8)9)14 (10,11)12/h6H,1-3,5H2, (H2,7,8,9) (H2,10,11,12)/i1D2,2D2,3D2 . The compound has a molecular weight of 255.13 g/mol .
Physical and Chemical Properties Analysis
Alendronic Acid-d6 (Major) has a molecular weight of 255.13 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 255.05438622 g/mol . The topological polar surface area is 161 Ų .
科学的研究の応用
新規アルエンドロネートナトリウム多形の合成と特性評価
Alendronic Acid-d6は、新規アルエンドロネートナトリウム多形の合成と特性評価に使用されます . この化合物は、単斜晶系のP 2 1 /c空間群で結晶化します . これらの多形の研究は、Alendronic Acid-d6の特性と潜在的な用途に関する貴重な洞察を提供することができます。
超分子相互作用の分析
この化合物は、アルエンドロネートアルカリ金属塩における超分子相互作用の分析に使用されます . これには、古典的な強いO-H … O、N-H … Oおよび非古典的な弱いC-H … O水素結合の相互作用の研究が含まれます .
骨疾患の治療
Alendronic Acid-d6は、骨粗鬆症、ページェット病、低カルシウム血症などのさまざまな骨疾患の臨床治療に使用されます . これは、破骨細胞による骨吸収の選択的阻害剤として作用します .
骨癌治療
この化合物は、骨癌治療においてますます重要になっています . これは、骨癌患者の治療成績を改善する可能性について研究されています .
金属配位化合物
金属配位アルエンドロネート化合物の研究は、医薬品への応用におけるそれらの使用に関する新しい知見をもたらしました . 生物活性リガンドの金属錯形成は、リガンドの薬理学的特性の改善につながる可能性があります
作用機序
Target of Action
Alendronic Acid-d6, also known as Alendronic acid, is a bisphosphonate drug that primarily targets osteoclasts . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. By targeting osteoclasts, Alendronic Acid-d6 plays a crucial role in maintaining bone health .
Mode of Action
Alendronic Acid-d6 works by inhibiting the activity of osteoclasts or their precursors . This inhibition decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . The compound’s interaction with its targets results in a significant reduction in the breakdown of bone tissue .
Biochemical Pathways
The primary biochemical pathway affected by Alendronic Acid-d6 is the bone resorption process. By inhibiting osteoclast activity, the compound disrupts the normal cycle of bone remodeling, where old bone is broken down by osteoclasts and new bone is formed by osteoblasts . This disruption leads to a net increase in bone mass, beneficial in conditions like osteoporosis and Paget’s disease .
Pharmacokinetics
Alendronic Acid-d6 exhibits unique pharmacokinetic properties. It has a very low oral bioavailability, about 0.6% . After administration, it distributes into soft tissue and bone or is excreted in the urine . Its elimination half-life is quite long, approximately 126 months, reflecting its strong affinity for bone tissue .
Result of Action
The primary result of Alendronic Acid-d6’s action is a decrease in bone resorption, leading to an increase in bone mineral density . This can help prevent bone fractures in individuals with osteoporosis and can reduce bone pain and other symptoms in individuals with Paget’s disease .
Action Environment
The action of Alendronic Acid-d6 can be influenced by various environmental factors. For instance, food intake can substantially reduce the bioavailability of the drug . Therefore, it is often recommended to take the medication on an empty stomach . Additionally, the drug’s efficacy can be enhanced by lifestyle changes such as adequate intake of calcium and vitamin D, regular weight-bearing exercise, and avoidance of tobacco and excessive alcohol .
Safety and Hazards
生化学分析
Biochemical Properties
Alendronic Acid-d6 works by binding to bone surfaces and inhibiting bone resorption by osteoclasts . This inhibition is possibly achieved through the disruption of the mevalonate pathway . The compound interacts with enzymes and proteins involved in bone resorption, particularly osteoclasts .
Cellular Effects
Alendronic Acid-d6 has a significant impact on various types of cells, especially bone cells. It decreases the activity of osteoclasts, the cells responsible for bone resorption . This influences cell function and can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alendronic Acid-d6 involves its binding to bone hydroxyapatite . This binding inhibits osteoclastic bone resorption, which is the breakdown of bone tissue by osteoclasts . This inhibition can lead to changes in gene expression and enzyme activity within these cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Alendronic Acid-d6 demonstrates a dose-dependent inhibition of skeletal resorption, which can be tracked with biochemical markers . This effect reaches a plateau and is slowly reversible upon discontinuation of the drug . The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Alendronic Acid-d6 vary with different dosages . For instance, dogs administered with 0.5-1 mg/kg of Alendronic Acid-d6 showed relief from bone pain and hypercalcemia .
Metabolic Pathways
Alendronic Acid-d6 is not metabolized in the body . After administration, it is cleared from the plasma by uptake into bone and elimination via renal excretion . This process reflects the underlying rate of turnover of the skeleton .
Transport and Distribution
After administration, Alendronic Acid-d6 distributes into soft tissue and bone or is excreted in the urine . Its transport and distribution within cells and tissues are influenced by its binding to bone hydroxyapatite .
Subcellular Localization
The subcellular localization of Alendronic Acid-d6 is primarily at the bone surfaces where it binds and exerts its effects . Its activity and function are influenced by its localization, with its primary role being the inhibition of osteoclastic bone resorption .
特性
IUPAC Name |
(4-amino-2,2,3,3,4,4-hexadeuterio-1-hydroxy-1-phosphonobutyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPWJRAVKPPFI-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
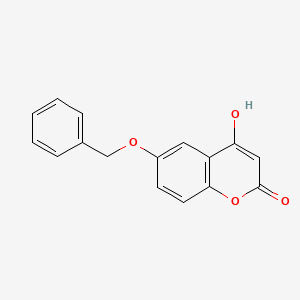
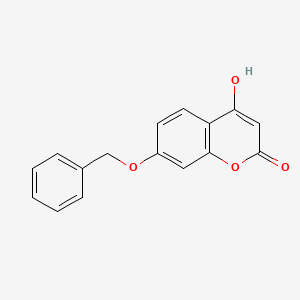
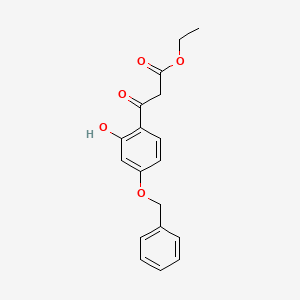
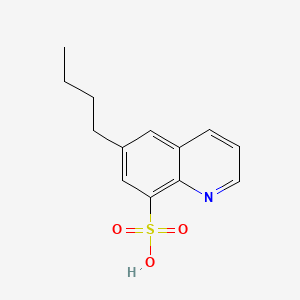


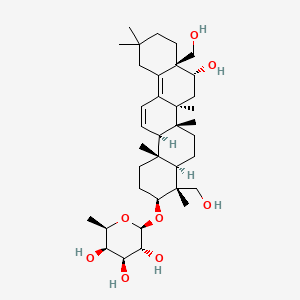
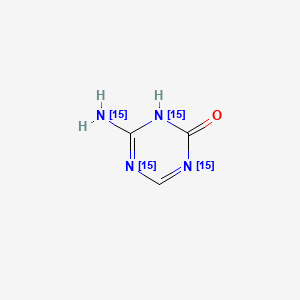
![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)
